5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound . It has been found to exhibit significant antibacterial activity , and it has also shown potential as an anti-tumor agent . and PCAF bromodomain.
Mode of Action
It has been suggested that it may inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration. Inhibition of c-Met kinase can lead to the suppression of tumor growth and metastasis . It may also interact with the PCAF bromodomain , which is involved in the regulation of gene expression and has been identified as a potential therapeutic target for cancer .
Biochemical Pathways
Given its potential interaction with c-met kinase and pcaf bromodomain, it may affect pathways related to cell growth, survival, migration, and gene expression .
Result of Action
This compound has been found to exhibit significant antibacterial activity . Some derivatives of this compound have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In addition, it has shown potential as an anti-tumor agent, with one derivative exhibiting excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Biochemical Analysis
Biochemical Properties
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in cellular signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which further influences biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by disrupting key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound can modulate gene expression by influencing transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its function and downstream signaling pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s overall impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance . The compound can also affect metabolic flux by altering the levels of key metabolites, influencing cellular energy production and biosynthesis . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, it can accumulate in the cytoplasm and mitochondria, affecting cellular metabolism and energy production . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further modulating its effects.
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDOUHOODJJYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NN=C2C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857651 | |
Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-29-6 | |
Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.